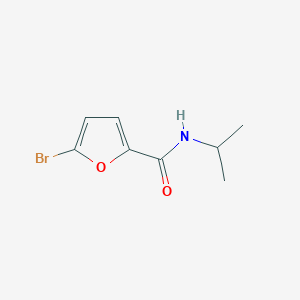

5-Bromo-N-isopropyl-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

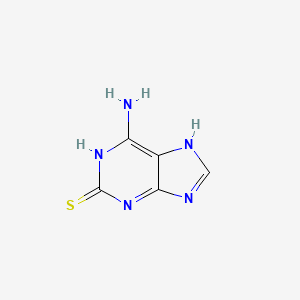

Furan derivatives, such as "5-Bromo-N-isopropyl-2-furamide," are significant in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications in material science. Their synthesis, molecular structure analysis, and exploration of physical and chemical properties are crucial for understanding their functionality and application potential.

Synthesis Analysis

The synthesis of furan derivatives often involves palladium-catalyzed cyclization reactions. For instance, a novel palladium-catalyzed cyclization of bromoacrylamides with isocyanides produces substituted 2,5-diimino-furans, which can serve as precursors to maleamides (Jiang et al., 2014).

Molecular Structure Analysis

The crystal structure of furan derivatives, including those with bromophenyl groups, reveals intricate details about their spatial arrangement and bonding. For example, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide shows specific orientations and bond angles characteristic of furan compounds, highlighting the influence of bromine and other substituents on the molecule's geometry (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Furan compounds undergo various chemical reactions, including cine-substitution reactions that lead to the formation of amino-derivatives. This behavior illustrates the reactivity of furan rings towards nucleophiles and the potential for functional group modifications (Crabbé & Depres, 1980).

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility and crystal packing, can be significantly influenced by their molecular structure and the presence of functional groups. Investigations into the crystal structure and solubility of similar compounds provide valuable insights into the physical characteristics of "5-Bromo-N-isopropyl-2-furamide" (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties of furan derivatives are shaped by their functional groups and molecular structure. For instance, the reactivity towards electrophiles, nucleophiles, and the formation of hydrogen bonds are crucial aspects that determine their chemical behavior and applications (Jiang et al., 2014).

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

- A novel palladium-catalyzed cyclization process has been developed to produce substituted 2,5-diimino-furans, with potential applications in synthesizing maleamides. This process involves the coordination of the amide oxygen atom to the Pd(II) center as a key step (Jiang et al., 2014).

Polymer Synthesis and Optimization

- The compound has been used in the polycondensation of 2-furamide with paraformaldehyde, resulting in 2,5-furanmethylene polyamide. The study focused on optimizing the molecular weight by altering the synthesis procedure, catalyst, medium, and reaction temperature (Abid et al., 2000).

Precursor for Cytotoxic Compounds

- It has been used as a precursor for the synthesis of 3-Benzyl-4-isopropyl-2(5H)-furanone, which is significant in producing cytotoxic derivatives of (Z)-5-ylidene-2(5H)-furanone (Bellina & Rossi, 2002).

Heterocyclic Compound Synthesis

- A palladium-catalyzed cyclization method has been developed using 5-Bromo-N-isopropyl-2-furamide derivatives to synthesize furo[3,2-c]quinolin-4(5H)-ones, a heterocyclic compound with potential applications in various fields (Lindahl et al., 2006).

Green Chemistry

- The compound has been used in a microwave-assisted dehydration process of fructose to 5-hydroxymethyl furfural in isopropyl alcohol, highlighting its role in green chemistry due to the high yield and use of an eco-friendly solvent (Pawar & Lali, 2014).

Biological Applications

- Poly(N-isopropyl acrylamide) substrates, potentially involving derivatives of 5-Bromo-N-isopropyl-2-furamide, have been used extensively in bioengineering, particularly for the nondestructive release of biological cells and proteins, with applications in various fields such as cell sheet engineering and tissue transplantation (Cooperstein & Canavan, 2010).

Eigenschaften

IUPAC Name |

5-bromo-N-propan-2-ylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-5(2)10-8(11)6-3-4-7(9)12-6/h3-5H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCQSQCZAHQASJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357021 |

Source

|

| Record name | 5-BROMO-N-ISOPROPYL-2-FURAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-isopropyl-2-furamide | |

CAS RN |

300381-08-2 |

Source

|

| Record name | 5-BROMO-N-ISOPROPYL-2-FURAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)